CYP3A4 Inhibition: Target Compound IC₅₀ vs. In-Class Baseline
In a fluorescence-based CYP3A4 inhibition assay using dibenzylfluorescein as substrate in insect cell microsomes, (R)-4-Benzyl-2-(5-fluoropyridin-2-yl)-4,5-dihydrooxazole exhibited an IC₅₀ of 5.92 × 10³ nM (5.92 μM) [1]. This provides a quantitative baseline for CYP3A4 liability assessment during lead optimisation. While no direct head-to-head comparator data are available for the closest analogs in this exact assay format, the value serves as a class-level reference point: the fluoro-substituted pyridine ring is expected to alter CYP binding compared to non-fluorinated PyOx ligands due to the electron-withdrawing effect on the pyridyl nitrogen basicity and potential halogen-bonding interactions [2]. For procurement decisions in drug discovery programmes where CYP3A4 avoidance is critical, this quantitative IC₅₀ datum enables a data-driven comparison that is unavailable for most non-fluorinated or differently substituted analogs in the public domain.
| Evidence Dimension | CYP3A4 inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 5.92 × 10³ nM (5.92 μM) |
| Comparator Or Baseline | No direct comparator data available in same assay; class baseline inferred from typical CYP3A4 inhibition thresholds (IC₅₀ < 10 μM considered noteworthy for drug-drug interaction risk) |
| Quantified Difference | Not calculable (single-point data) |
| Conditions | Inhibition of CYP3A4 expressed in insect cell microsomes; dibenzylfluorescein substrate; fluorescence-based assay; incubation time 60 min |
Why This Matters
This is the only publicly available quantitative ADME/Tox data point for this compound class, allowing medicinal chemistry teams to benchmark CYP3A4 risk and to compare against in-house data for non-fluorinated or alternative 4-substituted analogs.
- [1] BindingDB Entry BDBM50542191 / CHEMBL4646279: (R)-4-Benzyl-2-(5-fluoropyridin-2-yl)-4,5-dihydrooxazole CYP3A4 IC₅₀ = 5.92E+3 nM. View Source
- [2] Yang, G.; Zhang, W. Renaissance of pyridine-oxazolines as chiral ligands for asymmetric catalysis. Chem. Soc. Rev. 2018, 47, 1783–1810. DOI: 10.1039/c7cs00615b. View Source
